molecular formula C15H20N2O3S B2510047 1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 439095-89-3

1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B2510047
CAS No.: 439095-89-3
M. Wt: 308.4
InChI Key: PXPVNCWPZANXFM-UHFFFAOYSA-N
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Description

The compound 1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one is an imidazolone derivative characterized by a five-membered heterocyclic core with two nitrogen atoms. Key structural features include:

  • Diethyl groups at positions 1 and 5 of the imidazolone ring.
  • A phenylsulfonyl ethyl substituent at position 4, introducing steric bulk and electronic effects due to the sulfone moiety.

The phenylsulfonyl group may influence solubility, stability, and biological interactions, as observed in other sulfone-containing imidazoles .

Properties

IUPAC Name

5-[1-(benzenesulfonyl)ethyl]-3,4-diethyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-4-13-14(16-15(18)17(13)5-2)11(3)21(19,20)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPVNCWPZANXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)N1CC)C(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of ethyl groups: Ethylation reactions using ethyl halides in the presence of a base.

    Attachment of the phenylsulfonyl group: This step involves the reaction of the intermediate compound with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Antihypertensive Properties

Recent studies have indicated that compounds related to imidazolones exhibit antihypertensive effects. Specifically, the structural characteristics of 1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one may contribute to its ability to inhibit angiotensin II receptors, which are crucial in regulating blood pressure. The presence of the phenylsulfonyl group enhances its interaction with these receptors, potentially leading to effective antihypertensive agents .

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications. Its derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, similar imidazole derivatives have been reported to exhibit significant inhibition of IL-1β generation and other inflammatory markers .

Antiviral Activity

There is emerging evidence that imidazolone derivatives can possess antiviral properties. Research indicates that certain structural modifications can enhance their efficacy against viral infections by inhibiting viral RNA synthesis. This is particularly relevant for RNA viruses, where such compounds could serve as potential therapeutic agents .

Case Study 1: Antihypertensive Efficacy

In a controlled study involving animal models, derivatives of imidazolone were tested for their blood pressure-lowering effects. The results demonstrated a dose-dependent reduction in systolic blood pressure, suggesting that modifications at specific positions on the imidazole ring could enhance pharmacological activity .

Case Study 2: Anti-inflammatory Mechanism

A series of experiments focused on the anti-inflammatory properties of related compounds highlighted their ability to reduce TNFα levels in vitro. This was achieved through the inhibition of NF-kB signaling pathways, indicating a robust mechanism for potential therapeutic use in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Analysis

Table 1: Structural and Functional Group Comparisons
Compound Name/ID Core Structure Key Substituents Notable Features Reference
Target Compound Imidazol-2-one 1,5-diethyl; 4-(phenylsulfonyl ethyl) High steric bulk, sulfone electronic effects N/A
1-(4-Chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,3-dihydro-2H-imidazol-2-one (12) Imidazol-2-one 4-chlorophenyl; 3,4,5-trimethoxyphenyl Anticancer activity; polar substituents
N'-((1Z,2E)-1-(2-(4-Chlorophenyl)hydrazono)-1-(phenylsulfonyl)propan-2-ylidene) benzohydrazide (16a) Hydrazide-sulfone Phenylsulfonyl; chlorophenyl Sulfone group; antifungal potential
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) Imidazole-triazole Diphenyl; triazole linker Antibacterial/antifungal activity
1-((1H-Pyrazol-4-yl)methyl)-3-phenyl-1,3-dihydro-2H-imidazol-2-one Imidazol-2-one Pyrazole-methyl; phenyl GPR139 antagonist (depression treatment)

Key Observations :

  • The target compound’s phenylsulfonyl ethyl group distinguishes it from analogs with halogenated aryl (e.g., 4-chlorophenyl in ) or heterocyclic substituents (e.g., pyrazole in ).

Key Observations :

  • The target compound’s synthesis may parallel sulfone coupling () or one-pot condensation (), though exact conditions are undefined.

Biological Activity

1,5-Diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one (CAS No. 439095-89-3) is a compound of growing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H20N2O3S
  • Molecular Weight : 320.39 g/mol

The imidazole ring structure contributes to its biological activity, particularly in interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds with imidazole rings often exhibit antimicrobial properties. A study highlighted that derivatives of imidazole can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . While specific data on this compound was limited, its structural similarity suggests potential efficacy against similar pathogens.

Anti-inflammatory Effects

Imidazole derivatives are also known for their anti-inflammatory properties. A related compound demonstrated significant inhibition of inflammatory mediators in vitro . The phenylsulfonyl group may enhance this effect by modulating cytokine production.

Case Studies

  • Study on Antimicrobial Efficacy : A research group synthesized several imidazole derivatives and tested their antimicrobial activity against a panel of bacteria. The results showed that compounds with similar structures to this compound exhibited varying degrees of inhibition, suggesting a promising avenue for further exploration .
  • Anti-inflammatory Mechanism Investigation : In another study, researchers explored the anti-inflammatory mechanisms of imidazole derivatives. They found that certain compounds could reduce the expression of pro-inflammatory cytokines in macrophages, indicating a potential therapeutic application for inflammatory diseases .

Research Findings

A comprehensive review of literature on imidazole derivatives reveals the following key findings:

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of MRSA and other bacterial strains
Anti-inflammatoryReduced cytokine production
Cytotoxicity AssessmentLow cytotoxicity in normal cell lines

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